molecular formula C17H17FN2O3S B5345986 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide

5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide

Cat. No. B5345986
M. Wt: 348.4 g/mol
InChI Key: OFRUFLKXGAVLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide, also known as BI 8934, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases. This compound has been the focus of extensive scientific research due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 involves the inhibition of a specific enzyme, which plays a crucial role in the growth and survival of cancer cells and the regulation of the immune system. This inhibition leads to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound 8934 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 is its high potency and selectivity, which allows for effective inhibition of the target enzyme at low concentrations. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934, including the exploration of its therapeutic potential in additional disease areas, such as neurodegenerative disorders and infectious diseases. Additionally, further optimization of the compound's chemical structure may lead to improved pharmacological properties and increased efficacy. Finally, the development of novel drug delivery systems may help to overcome some of the limitations associated with the compound's solubility.

Synthesis Methods

The synthesis of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 involves several steps, including the reaction of 2-fluoro-N-methylbenzamide with 2,3-dihydro-1H-indene-2-carboxylic acid, followed by the addition of sulfonamide and amine groups. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the proliferation of cancer cells and reduce inflammation.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methyl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-20(13-8-11-4-2-3-5-12(11)9-13)17(21)15-10-14(24(19,22)23)6-7-16(15)18/h2-7,10,13H,8-9H2,1H3,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRUFLKXGAVLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2C1)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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